(5E)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes an indole ring, a chlorophenyl group, and a diazinane trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, using chlorobenzene as a starting material. The final step involves the formation of the diazinane trione moiety through a cyclization reaction, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can result in the formation of reduced indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development. Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Medicine
In medicine, (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its structure allows for the design of materials with specific electronic, optical, and mechanical properties, making it useful in the fields of electronics, photonics, and materials science.
Mechanism of Action
The mechanism of action of (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of specific signaling pathways, resulting in the desired therapeutic effects. The chlorophenyl group can also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds such as tryptophan and serotonin share the indole moiety and have similar biological activities.
Chlorophenyl derivatives: Compounds like chlorpromazine and chlorpheniramine contain the chlorophenyl group and are used in various therapeutic applications.
Diazinane trione derivatives: Compounds such as barbiturates share the diazinane trione moiety and are known for their sedative and hypnotic effects.
Uniqueness
What sets (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of these functional groups, which allows for a diverse range of chemical reactions and biological activities
Properties
Molecular Formula |
C21H16ClN3O3 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
(5E)-5-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H16ClN3O3/c1-24-20(27)16(19(26)23-21(24)28)10-14-12-25(18-9-5-3-7-15(14)18)11-13-6-2-4-8-17(13)22/h2-10,12H,11H2,1H3,(H,23,26,28)/b16-10+ |
InChI Key |
WLJQVVSGBZEBHJ-MHWRWJLKSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)/C(=O)NC1=O |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.